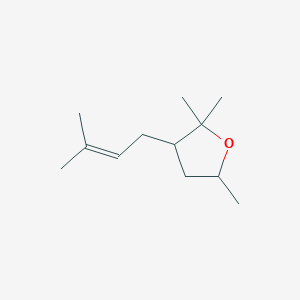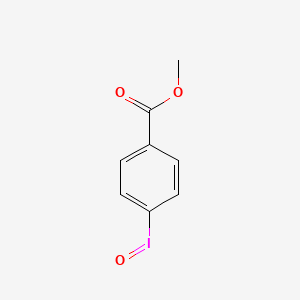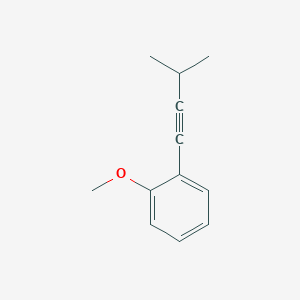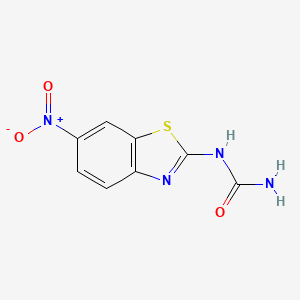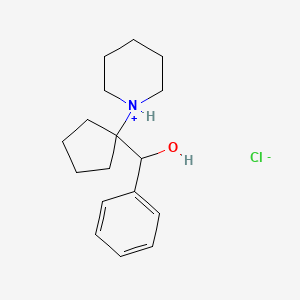
1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- is a complex organic compound that belongs to the class of naphthalenes. This compound is characterized by its unique structure, which includes a naphthalene moiety with various functional groups attached. It is a synthetic auxin plant hormone and is widely used in agriculture and horticulture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- typically involves the condensation reaction of naphthalene with chloroacetic acid in the presence of a catalyst such as potassium chloride or aluminum powder . The reaction conditions include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrially, this compound is produced using large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and catalysts to achieve consistent quality. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have different properties and applications depending on their structure and functional groups.
Scientific Research Applications
1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in plant biology research to study the effects of synthetic auxins on plant growth and development.
Industry: The compound is used in the production of various agricultural and horticultural products, including rooting agents and plant growth regulators
Mechanism of Action
The mechanism of action of 1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, binding to auxin receptors and activating signaling pathways that regulate plant growth and development. The molecular targets include various proteins and enzymes involved in cell division, elongation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring auxin with similar functions but different structure.
2-Naphthylacetic acid: Another synthetic auxin with a similar naphthalene moiety but different functional groups.
Methyl naphthalene-1-acetate: A derivative of naphthaleneacetic acid with a methyl ester group.
Uniqueness
1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to act as a synthetic auxin makes it valuable in agricultural and horticultural applications, distinguishing it from other similar compounds .
Properties
CAS No. |
104199-25-9 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[(1R,4aS,8S,8aR)-8-hydroxy-5,8a-dimethyl-7-oxo-1,4,4a,8-tetrahydronaphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C14H18O4/c1-8-6-11(15)13(18)14(2)9(7-12(16)17)4-3-5-10(8)14/h3-4,6,9-10,13,18H,5,7H2,1-2H3,(H,16,17)/t9-,10-,13+,14+/m0/s1 |
InChI Key |
WSWXUMIQYWQODN-DUBDDPSESA-N |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1CC=C[C@H]2CC(=O)O)C)O |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC=CC2CC(=O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)
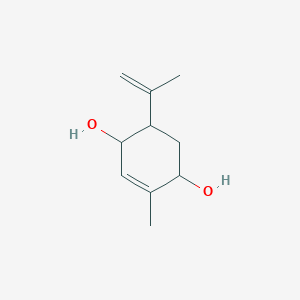


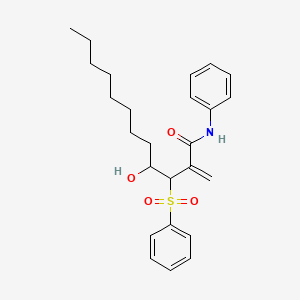
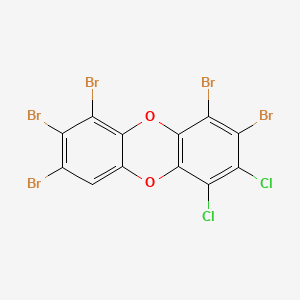
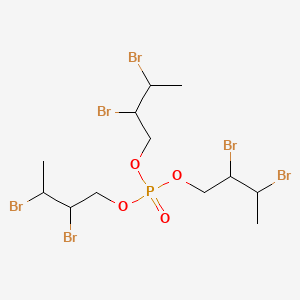
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)
